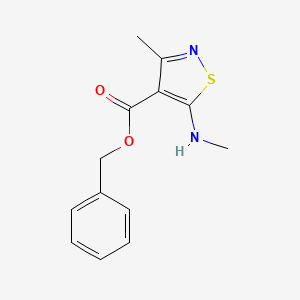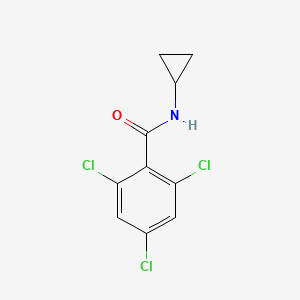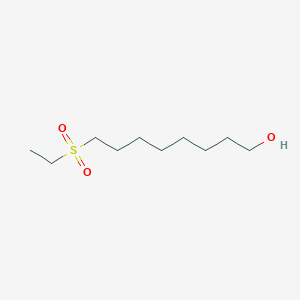![molecular formula Bi4Ge3O12 B14772805 tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane is a complex organometallic compound that features both bismuth and germanium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane typically involves the reaction of bismuth and germanium precursors under controlled conditions. One common method involves the use of bismuth chloride and germanium dioxide as starting materials. These reactants are subjected to a series of steps including hydrolysis, condensation, and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process often requires precise control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are also used to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-bismuth compounds, while reduction can produce bismuth-germanium alloys .
Applications De Recherche Scientifique
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can disrupt biological processes by binding to active sites or altering membrane permeability. These interactions are mediated by the unique electronic and structural properties of the bismuth and germanium atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-oxo-1-tert-butylimidazolyl)hydroborato ligands: Similar in structure but with different metal centers.
Tris(2-oxo-1-methylbenzimidazolyl)hydroborato ligands: Another related compound with distinct applications.
Uniqueness
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane is unique due to its combination of bismuth and germanium, which imparts specific electronic and structural characteristics. These properties make it particularly useful in applications requiring high stability and reactivity .
Propriétés
Formule moléculaire |
Bi4Ge3O12 |
|---|---|
Poids moléculaire |
1245.8 g/mol |
Nom IUPAC |
tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane |
InChI |
InChI=1S/4Bi.3GeO3.3O/c;;;;3*2-1(3)4;;;/q3*+1;+3;3*-2;;; |
Clé InChI |
UQLRZJSPQDESCB-UHFFFAOYSA-N |
SMILES canonique |
O=[Ge](O[Bi]=O)O[Bi](O[Ge](=O)O[Bi]=O)O[Ge](=O)O[Bi]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)




![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)




